molecular formula C12H14N4O2 B12996169 5-Cyclopentyl-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

5-Cyclopentyl-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B12996169
M. Wt: 246.27 g/mol
InChI Key: CSECWMGJIHUCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopentyl-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain enzymes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with 3-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopentyl-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentyl-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds. This unique structure contributes to its superior anticancer activity .

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-cyclopentyl-7-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C12H14N4O2/c1-6-8-9(10(12(17)18)16-15-8)14-11(13-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,15,16)(H,17,18)

InChI Key

CSECWMGJIHUCNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=C(NN=C12)C(=O)O)C3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.